2-Benzylsulfanyl-1-bromo-4-methoxybenzene
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Overview
Description
2-Benzylsulfanyl-1-bromo-4-methoxybenzene is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of a benzylsulfanyl group, a bromine atom, and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic aromatic substitution reaction, where the benzene ring undergoes substitution reactions with electrophiles such as bromine and methoxy groups .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product. The use of advanced techniques like chromatography and crystallization ensures the isolation and purification of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Benzylsulfanyl-1-bromo-4-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzene derivatives .
Scientific Research Applications
2-Benzylsulfanyl-1-bromo-4-methoxybenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Benzylsulfanyl-1-bromo-4-methoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The benzylsulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The bromine atom and methoxy group can also influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-methoxybenzene: Similar structure but lacks the benzylsulfanyl group.
4-Bromoanisole: Contains a bromine atom and methoxy group but lacks the benzylsulfanyl group.
1-Bromo-4-(Ethylsulfonyl)-2-Methoxybenzene: Similar structure with an ethylsulfonyl group instead of a benzylsulfanyl group.
Uniqueness
2-Benzylsulfanyl-1-bromo-4-methoxybenzene is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C14H13BrOS |
---|---|
Molecular Weight |
309.22 g/mol |
IUPAC Name |
2-benzylsulfanyl-1-bromo-4-methoxybenzene |
InChI |
InChI=1S/C14H13BrOS/c1-16-12-7-8-13(15)14(9-12)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
InChI Key |
PYKZPGZRBDFGSL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)SCC2=CC=CC=C2 |
Origin of Product |
United States |
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